

Physical and chemical properties of Tributylphenoxytin

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Tributylphenoxytin*

Cat. No.: *B15341946*

[Get Quote](#)

Tributylphenoxytin: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

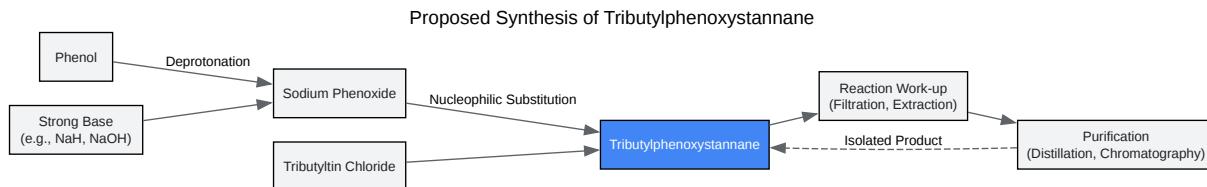
Foreword

Tributylphenoxytin is an organotin compound with the chemical formula $C_{18}H_{32}OSn$. While it belongs to the broader class of tributyltin compounds, which are known for their diverse industrial applications and biological effects, specific technical data for **Tributylphenoxytin** remains notably scarce in publicly accessible scientific literature. This guide serves to consolidate the available information and highlight the significant knowledge gaps that present opportunities for future research.

Core Chemical and Physical Properties

A comprehensive search of scientific databases reveals a significant lack of experimentally determined physical and chemical property data for **Tributylphenoxytin**. While basic identifiers are known, crucial parameters for research and development, such as melting point, boiling point, and density, are not readily available.

Table 1: Physicochemical Properties of **Tributylphenoxytin**


Property	Value	Source
CAS Number	3587-18-6	[1]
Molecular Formula	C ₁₈ H ₃₂ OSn	[2]
Molecular Weight	383.15608 g/mol	[2]
Melting Point	Data not available	-
Boiling Point	Data not available	-
Density	Data not available	-
Solubility	Data not available for Tributylphenoxytin stannane. A related compound, Tributyl(4-methoxyphenyl)stannane, is reported to be soluble in common organic solvents.	-

Synthesis and Experimental Protocols

Detailed experimental protocols for the synthesis of **Tributylphenoxytin stannane** are not explicitly described in the reviewed literature. However, general synthetic routes for similar organotin compounds often involve the reaction of a tributyltin halide with the corresponding phenoxide salt.

A potential, though unverified, synthetic pathway is proposed below. This should be considered a theoretical starting point for experimental design and would require rigorous optimization and characterization.

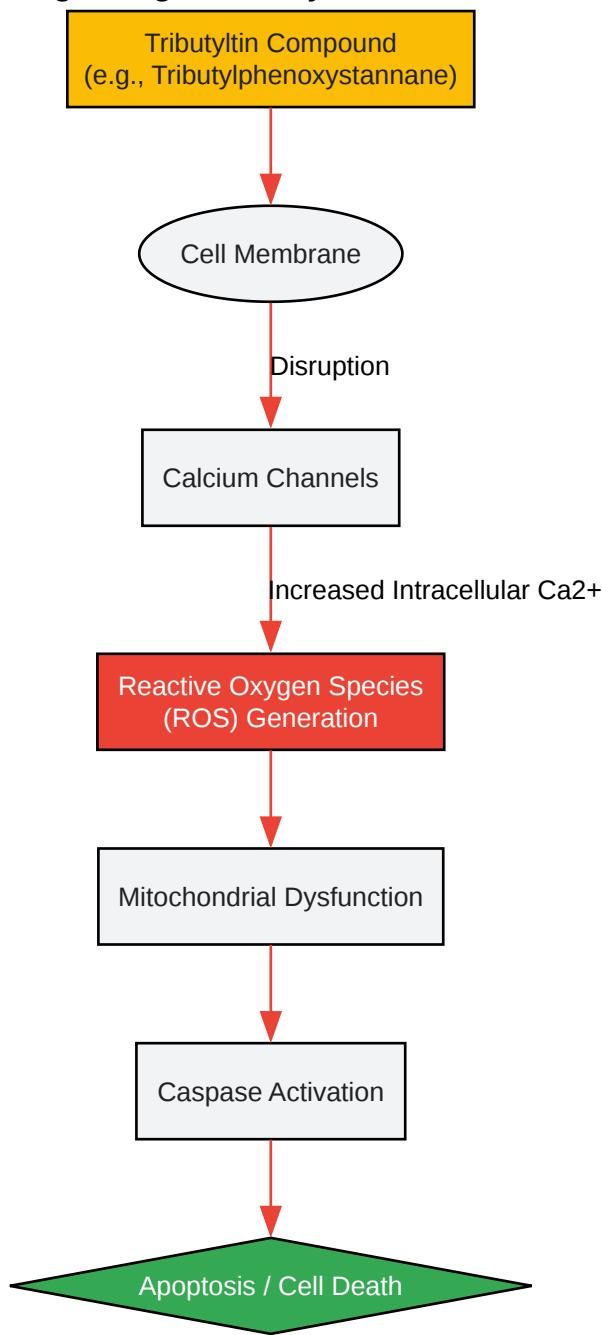
Proposed Synthetic Workflow

[Click to download full resolution via product page](#)

Caption: Proposed synthetic route for **Tributylphenoxytin**.

Biological Activity and Signaling Pathways

A critical gap in the current body of knowledge is the absence of specific data on the biological activity of **Tributylphenoxytin**. While the broader class of tributyltin (TBT) compounds is known to exhibit significant biological effects, including cytotoxicity and antifungal properties, it is imperative to note that these findings cannot be directly extrapolated to **Tributylphenoxytin** without dedicated experimental validation.


Studies on general TBT compounds suggest potential mechanisms of action that could be investigated for **Tributylphenoxytin**:

- Cytotoxicity: TBT compounds have been shown to induce neuronal cell death. The proposed mechanism involves an increase in intracellular calcium levels and the generation of free radicals.^[3]
- Antifungal Activity: The antifungal activity of some tributyltin derivatives has been documented, with n-tributyltin acetate showing efficacy against certain yam rot fungi.^[4]

Hypothetical Signaling Pathway for TBT-Induced Cytotoxicity

The following diagram illustrates a generalized signaling pathway for cytotoxicity induced by tributyltin compounds, which could serve as a hypothetical framework for investigating **Tributylphenoxytin**.

Hypothetical Signaling Pathway for TBT-Induced Cytotoxicity

[Click to download full resolution via product page](#)

Caption: A generalized pathway of TBT-induced cytotoxicity.

Future Research Directions

The significant lack of data for **Tributylphenoxytannane** presents numerous opportunities for original research. Key areas for investigation include:

- Determination of Physicochemical Properties: Experimental determination of melting point, boiling point, density, and solubility in various solvents is fundamental for any further research and application.
- Development of Synthetic Protocols: Optimization and full characterization of a reliable synthetic route for **Tributylphenoxytannane** are essential.
- Biological Screening: A comprehensive screening of the biological activities of **Tributylphenoxytannane**, including its potential antifungal, antibacterial, and cytotoxic effects, is warranted.
- Mechanism of Action Studies: Should biological activity be identified, elucidation of the specific signaling pathways and molecular targets will be crucial for understanding its mode of action and potential for drug development.

Conclusion

While the name "**Tributylphenoxytannane**" exists in chemical databases, the scientific community currently lacks the in-depth technical data required for its full characterization and potential application. This guide has summarized the limited available information and outlined critical areas for future research. The exploration of this compound's properties and biological activities could yield valuable insights and potentially lead to the development of new chemical entities with therapeutic or industrial relevance. Researchers are encouraged to address these knowledge gaps to unlock the potential of **Tributylphenoxytannane**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Tributyl(2-phenylethenyl)stannane | 19752-27-3 [amp.chemicalbook.com]

- 2. Page loading... [guidechem.com]
- 3. Tributyl[(methoxymethoxy)methyl]stannane | Semantic Scholar [semanticscholar.org]
- 4. uanlch.vscht.cz [uanlch.vscht.cz]
- To cite this document: BenchChem. [Physical and chemical properties of Tributylphenoxytin]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15341946#physical-and-chemical-properties-of-tributylphenoxytin]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com